molecular formula C4H8N4O2 B1653434 1-Azido-2-methyl-2-nitropropane CAS No. 183577-96-0

1-Azido-2-methyl-2-nitropropane

Cat. No.: B1653434
CAS No.: 183577-96-0
M. Wt: 144.13
InChI Key: ZLEVKDDEHLNHSM-UHFFFAOYSA-N
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Description

1-Azido-2-methyl-2-nitropropane is an organic compound that belongs to the class of azido compounds These compounds are characterized by the presence of an azido group (-N₃) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azido-2-methyl-2-nitropropane can be synthesized through a multi-step process. One common method involves the nitration of 2-methylpropane to form 2-methyl-2-nitropropane, followed by the introduction of the azido group. The nitration step typically requires the use of concentrated nitric acid and sulfuric acid as catalysts. The azidation step can be achieved using sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions: 1-Azido-2-methyl-2-nitropropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of 1-amino-2-methyl-2-nitropropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Azido-2-methyl-2-nitropropane has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its azido group is particularly useful in click chemistry reactions.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of energetic materials and plasticizers for propellants.

Mechanism of Action

The mechanism of action of 1-Azido-2-methyl-2-nitropropane involves the reactivity of its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are valuable in various chemical applications. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: 1-Azido-2-methyl-2-nitropropane is unique due to the presence of both azido and nitro groups, which confer distinct reactivity and versatility. This combination makes it valuable in various synthetic and industrial applications, particularly in the field of energetic materials.

Properties

IUPAC Name

1-azido-2-methyl-2-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O2/c1-4(2,8(9)10)3-6-7-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEVKDDEHLNHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40729602
Record name 1-Azido-2-methyl-2-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183577-96-0
Record name 1-Azido-2-methyl-2-nitropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40729602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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